molecular formula C20H21N3O3 B2739810 4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide CAS No. 946381-32-4

4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide

Cat. No.: B2739810
CAS No.: 946381-32-4
M. Wt: 351.406
InChI Key: IJRQFMNQJHSOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrido[1,2-a]pyrimidin-4-one Research

The pyrido[1,2-a]pyrimidin-4-one scaffold, a fused bicyclic system combining pyridine and pyrimidine rings, has been a cornerstone of heterocyclic chemistry since its first reported synthesis in the mid-20th century. Early work focused on simple derivatives, such as unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-ones, synthesized via condensation reactions between 2-aminopyridines and β-ketoesters. These foundational studies revealed the scaffold’s inherent stability and capacity for functionalization, prompting investigations into its pharmacological potential.

By the 1980s, advancements in cross-coupling methodologies enabled selective modifications at the C-2, C-3, and C-7 positions of the core structure. For example, palladium-catalyzed Suzuki-Miyaura reactions facilitated the introduction of aryl and heteroaryl groups, expanding the diversity of accessible derivatives. The 2000s marked a paradigm shift with the adoption of C-H functionalization strategies, allowing direct derivatization without pre-functionalized starting materials. Techniques such as oxidative alkenylation and phosphonation emerged as efficient routes to install substituents critical for bioactivity.

Emergence of 4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide in Scientific Literature

The specific compound this compound first appeared in patent literature in the early 2010s as part of efforts to optimize kinase inhibitors. Its design leverages two key structural features:

  • A 4-butoxybenzamide moiety : Introduced to enhance solubility and modulate pharmacokinetic properties.
  • A 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-amine core : Provides a rigid, planar structure favorable for target binding.

Synthetic routes to this compound typically involve:

  • Step 1: Construction of the 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core via cyclocondensation of 2-aminopyridine with ethyl acetoacetate.
  • Step 2: Nitration at the C-3 position, followed by reduction to the amine.
  • Step 3: Amide coupling with 4-butoxybenzoic acid using carbodiimide reagents.

Recent studies have explored its utility as a precursor for dual PI3K/mTOR inhibitors, drawing parallels to structurally related pyridopyrimidinones that exhibit nanomolar enzymatic inhibition.

Research Significance Within Heterocyclic Chemistry

The compound’s significance stems from three interrelated factors:

1. Scaffold Versatility : The pyrido[1,2-a]pyrimidin-4-one core permits regioselective modifications, enabling tailored physicochemical and biological properties. For instance, electron-withdrawing groups at C-3 (e.g., amides) enhance hydrogen-bonding interactions with kinase ATP pockets.

2. Pharmacophore Potential : The benzamide group at C-3 acts as a bioisostere for adenine in ATP-competitive inhibitors, as demonstrated in PI3K/mTOR inhibitors like compound 31 from .

3. Synthetic Innovation : Its synthesis exemplifies modern trends in sustainable chemistry. A 2023 review highlighted microwave-assisted one-pot syntheses of analogous derivatives, reducing reaction times from hours to minutes.

Contemporary Research Landscape and Trends

Current research on this compound aligns with three dominant trends:

1. Green Chemistry Approaches :
Recent efforts prioritize solvent-free reactions and catalytic recycling. For example, reports a 92% yield for a similar compound using recyclable Pd/C under aqueous conditions.

2. Computational Drug Design :
Molecular docking studies predict strong binding affinity (ΔG = −9.8 kcal/mol) between this compound and the PI3Kγ isoform, driven by hydrophobic interactions with Val882 and hydrogen bonds with Asp964.

3. Targeted Cancer Therapies :
The compound’s structural analogs show promise in overcoming resistance to first-generation PI3K inhibitors. In PC-3M xenograft models, related derivatives achieved 78% tumor growth inhibition at 50 mg/kg doses.

Property Value/Characteristic Source
Molecular Formula C₂₁H₂₂N₃O₃
Key Functional Groups 4-Butoxybenzamide, 2-methyl-4-oxo ,
Synthetic Yield (Optimized) 85%
Predicted LogP 2.1

This compound exemplifies the synergy between traditional heterocyclic chemistry and modern drug discovery paradigms. Its continued study promises to yield insights into scaffold optimization, target selectivity, and therapeutic applications.

Properties

IUPAC Name

4-butoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-4-13-26-16-10-8-15(9-11-16)19(24)22-18-14(2)21-17-7-5-6-12-23(17)20(18)25/h5-12H,3-4,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRQFMNQJHSOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butoxy Group: This step involves the alkylation of the intermediate compound with butyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with 4-aminobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy group or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 946381-32-4 .
  • Molecular Formula : C₂₀H₂₁N₃O₃.
  • Molecular Weight : 351.399 g/mol .
  • Structure: Comprises a 4-butoxy benzamide moiety linked to a 2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl scaffold. The pyrido[1,2-a]pyrimidinone core is a fused bicyclic system with a ketone at position 4 and a methyl group at position 2 .

Comparison with Structural Analogs

Substituent Variations on the Pyrido[1,2-a]Pyrimidinone Core

Compound (CAS No.) Substituents on Pyrido-Pyrimidinone Core Molecular Weight (g/mol) Key Pharmacological Notes
Target Compound (946381-32-4) 2-Methyl, 4-oxo 351.399 Potential allosteric modulator; methyl group may enhance binding specificity.
4-(tert-Butyl)-N- analog (917748-53-9) 4-Oxo, tert-butyl at benzamide 365.44 Increased steric bulk may reduce solubility but improve target affinity.
Cyclohexane Carboxamide (1044771-79-0) 2,7-Dimethyl, cyclohexane carboxamide Not reported Higher lipophilicity may affect bioavailability.

Analysis :

  • Methyl vs.
  • Carboxamide Modifications : Replacing benzamide with cyclohexane carboxamide (1044771-79-0) increases hydrophobicity, which could influence membrane permeability .

Benzamide Substituent Variations

Compound (CAS No.) Benzamide Substituents Molecular Weight (g/mol) Pharmacological Context
Target Compound (946381-32-4) 4-Butoxy 351.399 Likely modulates solubility and target engagement.
VU0357121 (N/A) 4-Butoxy, 2,4-difluorophenyl 335.35 Known mGlu5 negative allosteric modulator; fluorination enhances metabolic stability.
Fenobam (N/A) N-(3-chlorophenyl)imidazo ring 261.69 mGlu5 antagonist; imidazo ring may improve CNS penetration.

Analysis :

  • Butoxy Group : Present in both the target compound and VU0357121, this group likely contributes to solubility and moderate lipophilicity .
  • Fluorine vs. Pyrido-Pyrimidinone: VU0357121’s 2,4-difluorophenyl group replaces the pyrido ring, suggesting divergent target profiles (e.g., mGlu5 vs. kinase inhibition) .

Patent Derivatives with Piperazine Modifications

European Patent compounds (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) feature piperazine or methylpiperazine groups at position 7 of the pyrido ring . These modifications:

  • Enhance water solubility via basic amine groups.
  • Improve CNS penetration for neurological targets .

Comparison with Target Compound : The absence of piperazine in the target compound suggests a focus on peripheral targets or distinct pharmacokinetic profiles.

Biological Activity

4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC19H22N4O3
Molecular Weight342.41 g/mol
IUPAC NameThis compound
CAS NumberNot available

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
One study evaluated the effects of a related pyrido[1,2-a]pyrimidine derivative on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial and antifungal properties.

Research Findings:
In a recent investigation, derivatives were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potential as therapeutic agents for infectious diseases .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation: It could modulate receptor activity related to cell growth and survival.
  • Signal Transduction Pathways: The compound may interfere with key signaling pathways that regulate cell proliferation and apoptosis.

Comparative Analysis Table

To provide a clearer understanding of the biological activities associated with this compound, a comparative analysis with similar compounds is presented below:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition, receptor modulation
Related Pyrido[1,2-a]pyrimidine DerivativeModerateHighApoptosis induction
Other Pyrimidine DerivativesVariableVariableVaries by structure

Q & A

Basic: What are the established synthetic routes for 4-butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide?

Answer:
The synthesis typically involves multi-step reactions:

Condensation : Reacting 2-methyl-4-oxo-3H-pyrido[1,2-a]pyrimidine derivatives with benzoyl chloride analogs (e.g., 4-butoxybenzoyl chloride) in the presence of a base like triethylamine.

Cyclization : High-temperature (250°C) cyclization in a solvent mixture of diphenyl oxide and biphenyl to form the pyrido[1,2-a]pyrimidinone core .

Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures to isolate the product.
Key Considerations: Reaction yields (50–75%) depend on stoichiometric ratios and solvent purity.

Basic: What spectroscopic and crystallographic methods validate the compound’s structure?

Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., butoxy group protons at δ 1.0–1.8 ppm; pyrimidinone carbonyl at ~170 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 395.15 for C23H22N4O3).
  • X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves bond angles and crystallographic packing, critical for confirming stereochemistry .

Advanced: How to address contradictions in reported bioactivity data (e.g., inconsistent IC50 values)?

Answer:
Contradictions may arise from:

  • Structural Isomerism : Check for E/Z isomerism in the benzamide linkage via NOESY or variable-temperature NMR.
  • Enantiomeric Purity : Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers, as bioactivity often varies between them .
  • Impurity Profiling : LC-MS or TLC to detect byproducts (e.g., unreacted precursors or oxidation products).
  • Assay Conditions : Standardize cell-based assays (e.g., ATP levels, pH) to minimize variability .

Advanced: What strategies optimize synthesis yield and scalability?

Answer:

  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps to reduce side reactions.
  • Solvent Optimization : Replace diphenyl oxide with safer solvents (e.g., DMF or ionic liquids) for large-scale reactions .
  • Flow Chemistry : Continuous flow reactors improve heat distribution and reduce reaction time (e.g., from 24h to 6h) .
  • DoE (Design of Experiments) : Use factorial designs to identify critical parameters (temperature, molar ratios) affecting yield.

Basic: What are the compound’s key biological targets and assay methodologies?

Answer:

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC50 determination) .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 values compared to doxorubicin controls .
  • Anti-inflammatory Screening : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophages .

Advanced: How do structural modifications influence bioactivity?

Answer:

Modification Impact Reference
Butoxy → Ethoxy Reduced lipophilicity, lower CNS activity
Pyrido[1,2-a] → Pyrido[2,3-d] Enhanced kinase selectivity (e.g., CDK2)
Benzamide → Thiophene Improved solubility, altered receptor binding

Methodology:

  • Use QSAR models to predict substituent effects.
  • Synthesize analogs via Suzuki-Miyaura coupling for systematic evaluation .

Basic: How to assess the compound’s stability under varying conditions?

Answer:

  • Thermal Stability : TGA/DSC to determine decomposition points (>200°C typical for pyrido-pyrimidines) .
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation.
  • Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify degradation using LC-MS .

Advanced: What computational methods support mechanism-of-action studies?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding to EGFR or CDK2 active sites .
  • MD Simulations : GROMACS for analyzing ligand-receptor stability over 100 ns trajectories.
  • ADMET Prediction : SwissADME to optimize pharmacokinetic properties (e.g., logP <5 for blood-brain barrier penetration) .

Basic: How to resolve enantiomers for chiral purity assessment?

Answer:

  • Chiral Chromatography : Use Chiralcel® OD-H columns with hexane/isopropanol eluents.
  • Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from TD-DFT calculations .
  • Crystallographic Resolution : Co-crystallize with chiral auxiliaries (e.g., tartaric acid) and refine via SHELXL .

Advanced: What in vivo models validate therapeutic potential?

Answer:

  • Xenograft Models : Administer compound (10–50 mg/kg) to nude mice with implanted tumors; measure tumor volume vs. controls .
  • PK/PD Studies : Plasma half-life (t1/2) determination via LC-MS/MS; correlate with efficacy endpoints.
  • Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function in BALB/c mice over 28 days .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.